molecular formula C20H21N7O6 B1676400 Methopterin CAS No. 2410-93-7

Methopterin

Cat. No. B1676400
CAS RN: 2410-93-7
M. Wt: 455.4 g/mol
InChI Key: HLIXOCXUWGDBNP-ZDUSSCGKSA-N
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Description

Methopterin is a small molecule that is currently under investigation . It is thought to have effects on osteoclasts and inhibit inflammatory bone destruction . The chemical formula of Methopterin is C20H21N7O6 .


Molecular Structure Analysis

The molecular structure of Methopterin consists of 20 carbon atoms, 21 hydrogen atoms, 7 nitrogen atoms, and 6 oxygen atoms . The average weight is 455.431 and the mono-isotopic weight is 455.155331424 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methopterin include an average weight of 455.431 and a mono-isotopic weight of 455.155331424 . The chemical formula is C20H21N7O6 .

Scientific Research Applications

Effects on Nucleic Acid Synthesis in Leukemic Cells

  • Methopterin inhibits formate incorporation into nucleic acid purines and thymine in sensitive leukemic cells, as well as in the viscera of mice bearing these cells. In contrast, it increases formate incorporation in leukemic cells dependent on Methopterin for growth, suggesting complex interactions at the molecular level in different cellular environments (Skipper, Bennett, & Law, 1952).

Metabolic Effects in Humans

  • Clinical studies have highlighted the minimal catabolic effects of high doses of Methopterin in humans, suggesting its primary action on normal tissue rather than on tumor tissue. This highlights its specific metabolic effects in different cellular contexts (Lipsett & Bergenstal, 1959).

Inactivation by Liver Enzyme Systems

  • Methopterin is shown to be inactivated by the acetylating enzyme system of pigeon liver, indicating a potential pathway for its metabolic breakdown or detoxification (Krishnamurthy & Braganca, 1961).

Effects on Purine Metabolism

  • In studies on leukemic tumor L1210, Methopterin was found to decrease the incorporation of formate-C14 into soluble purine derivatives, indicating its impact on purine metabolism pathways (Tomisek, Kelly, Reid, & Skipper, 1958).

Effects on Osteoclasts

  • Methopterin has been observed to inhibit the proliferation and activation of murine osteoclasts, and induce apoptosis in these cells. This suggests its potential utility in studies related to bone resorption and osteoclast activity (Ping Li, Lin Wang, & Wen-jie Wang, 2008).

Synergistic Inhibitory Action with Other Compounds

  • Combined with certain antimalarial drugs, Methopterin exhibits synergistic effects in inhibiting leukemia, demonstrating its potential in combination therapies (Nadel & Greenberg, 1953).

Inhibition Mechanism in E. coli

  • Studies have shown that Methopterin causes intracellular accumulation of certain ribotides in E. coli, providing insights into its mechanism of action in microbial cells (Tomisek, Kelly, Reid, & Skipper, 1958).

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIXOCXUWGDBNP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936487
Record name N-(4-{[(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
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Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Methopterin has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts, likely contributing to the ability of methopterin to inhibit inflammatory bone destruction.
Record name Methopterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16620
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Product Name

Methopterin

CAS RN

2410-93-7, 16136-17-7
Record name Methopterin
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Record name Methopterin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methopterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16620
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-{[(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl](methyl)amino}benzamido)pentanedioic acid
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Record name N10-METHYLFOLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
RH White - Biochemistry, 1990 - ACS Publications
… This experiment also shows the importance of separating all of the labeled 6 from the methopterin before the reductivecleavage step since this labeled pterin gives the same pterin …
Number of citations: 40 pubs.acs.org
JV Dacie, E Dresner, DL Mollin, JC White - British Medical Journal, 1951 - ncbi.nlm.nih.gov
Reasons are given for believing that the sedative effect of the bromide ion, aided by ancillary factors, was one of the main agents in the subjective improvement in these patients. We are …
Number of citations: 14 www.ncbi.nlm.nih.gov
JH Burchenal, GM Babcock - Proceedings of the Society for …, 1951 - journals.sagepub.com
… to thirty times as large a dose of A-methopterin, prevented the toxicity of the antimetabolite at … after the administration of A-methopterin. 3. A-methopterin appears to be a true antagonist …
Number of citations: 43 journals.sagepub.com
RJ Winzler, AD Williams, WR Best, I Bornstein, MJ Burr… - Cancer Research, 1957 - AACR
… This absence of a latent period for the A-methopterin effect suggests that neither perme ability barriers nor conversion to active deriva tives is involved in A-methopterin …
Number of citations: 36 aacrjournals.org
DE Uphoff - Proceedings of the Society for Experimental …, 1958 - journals.sagepub.com
… A-methopterin was administered by intraperitoneal injection at 2 dose levels: 3 mg/kg body … 7 animals were treated with intraperitoneal injections of A-methopterin at a dose of 1.5 mg/kg …
Number of citations: 217 journals.sagepub.com
AC Sartorelli, GA LePage - Cancer Research, 1958 - AACR
Resistance to A-methopterin in a TA3 ascites cell carcinoma was shown to be stable and heritable. A decrease in sensitivity to the guanine antagonist, thioguanine, and an increase in …
Number of citations: 20 aacrjournals.org
HE Skipper, LL Bennett Jr, LW Law - Cancer Research, 1952 - AACR
… that A-methopterin … methopterin, however, causes a significant increase in formate incorporation into the nucleic acids of leukemic cells which have become dependent on A-methopterin …
Number of citations: 50 aacrjournals.org
AD Williams, RJ Winzler, LW Law - Cancer Research, 1954 - AACR
… of A-methopterin and compared to control incuba tions in the absence of A-methopterin. The … incubated in the absence of A-methopterin. Significant radioactivity was associated only …
Number of citations: 11 aacrjournals.org
AD Williams, GG Slater, RJ Winzler - Cancer Research, 1955 - AACR
… in vivo to A-methopterin. A-methopterin inhibited by 40 per cent the incorporation of the isotope into the proteins of a lymphoma resistant in vivo to A-methopterin therapy. There was no …
Number of citations: 21 aacrjournals.org
ME Balis, J Dancis - Cancer Research, 1955 - AACR
… thereon of A-methopterin has been determined. The addition of A-methopterin to the tissue … sensitive strain, and the effect of A-methopterin was less. This suggests the possibility that …
Number of citations: 38 aacrjournals.org

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